4-Chloro-8-propoxyquinoline
Overview
Description
4-Chloro-8-propoxyquinoline, also known as CPQ, is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-8-propoxyquinoline and its derivatives involves various methods. One of the common methods is the metal-assisted, metal-free, organo-catalytic, photoxidative routes to achieve the synthesis of functionalized or fused 4-quinolones . Another method involves the reaction of 8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde .Molecular Structure Analysis
The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-8-propoxyquinoline have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis
4-Chloro-8-propoxyquinoline undergoes various nucleophilic substitution reactions. For instance, it reacts with certain thiols to form 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .Scientific Research Applications
Anticancer Applications
4-Chloro-8-propoxyquinoline has shown promise in anticancer research due to its ability to interfere with cellular processes that are pivotal in cancer development and progression. The quinoline nucleus is a common feature in many anticancer drugs, such as topotecan and camptothecin, which suggests that derivatives like 4-Chloro-8-propoxyquinoline could be engineered to target specific cancer pathways .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics. 4-Chloro-8-propoxyquinoline could potentially be utilized to create novel antibacterial agents, especially in the fight against drug-resistant strains .
Antimalarial Potential
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural modification of quinolines, including 4-Chloro-8-propoxyquinoline, is an ongoing area of research aimed at developing more effective and less toxic antimalarial agents .
Anti-Tuberculosis (TB) Agents
Given the rise of multi-drug-resistant TB, there is a need for new therapeutic agents. Quinoline derivatives have shown potential in this area, and 4-Chloro-8-propoxyquinoline could contribute to the synthesis of new anti-TB drugs .
Anti-Inflammatory Properties
The anti-inflammatory effects of quinoline derivatives are another area of interest. These compounds can modulate inflammatory pathways, suggesting that 4-Chloro-8-propoxyquinoline might be used in the treatment of chronic inflammatory diseases .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. 4-Chloro-8-propoxyquinoline could be explored for its antioxidant capacity, potentially leading to applications in neurodegenerative disease research or in the management of oxidative stress-related conditions .
Anti-SARS-CoV-2 Activity
The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been investigated for their potential anti-COVID-19 activity, and 4-Chloro-8-propoxyquinoline may offer a scaffold for developing compounds that can inhibit the virus .
Cardiovascular Therapeutics
Cardiovascular diseases remain a leading cause of death globally. Quinoline derivatives have been studied for their cardiovascular effects, which include the modulation of heart rate and blood pressure. Research into 4-Chloro-8-propoxyquinoline could lead to new treatments for heart disease .
properties
IUPAC Name |
4-chloro-8-propoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMIVOMBONZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C(C=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-propoxyquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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